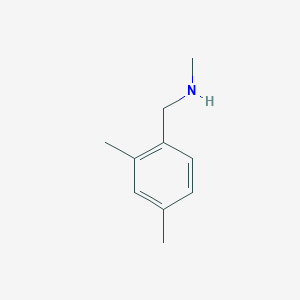

N-(2,4-dimethylbenzyl)-N-methylamine

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “N-(2,4-dimethylbenzyl)-N-methylamine” are not available, it might be synthesized through methods similar to those used for other secondary amines. One possible method could be the reductive amination of the corresponding ketone or aldehyde .Chemical Reactions Analysis

As a secondary amine, “N-(2,4-dimethylbenzyl)-N-methylamine” could participate in various chemical reactions. For instance, it could undergo acylation reactions with acyl chlorides or anhydrides to form amides .Wissenschaftliche Forschungsanwendungen

Supramolecular Assembly and Metal Coordination

A study by Phongtamrug, Miyata, and Chirachanchai (2005) reveals that compounds like N,N-Bis(2-hydroxy-3,5-dimethylbenzyl)methylamine demonstrate a unique ability to form dimeric molecular assemblies capable of accepting copper ions and neutral molecule guests, such as water, methanol, and ethanol. This property is significant for the development of supramolecular structures where host-guest interactions are based on both coordination and hydrogen bonds, indicating potential applications in catalysis and the design of novel material structures Phongtamrug, Miyata, & Chirachanchai, 2005.

Chemical Reactions on Surfaces

Research by Mui, Wang, Bent, and Musgrave (2001) on the adsorption of methylamine, dimethylamine, and trimethylamine on the Si(100)-2×1 surface provides insights into the precursor-mediated dissociative chemisorption of ammonia. Their findings indicate that while N–C bond cleavage is thermodynamically favorable, N–H dissociation pathways are predominantly observed due to lower activation barriers. This knowledge is critical for understanding the surface chemistry of amines and could influence the development of semiconductor processing techniques Mui, Wang, Bent, & Musgrave, 2001.

Molecular Characterization and Analytical Techniques

Zuba and Sekuła (2013) discuss the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including methods such as gas chromatography, liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry, and Fourier transform infrared spectroscopy. These techniques allow for the unequivocal identification of active components in seized drug samples, demonstrating the importance of analytical chemistry in public health and forensic investigations Zuba & Sekuła, 2013.

Novel Ligands for Rare Earth Metal Ions

A study by Veranitisagul et al. (2011) introduces benzoxazine dimers, such as N,N-bis(5-methyl-2-hydroxybenzyl)methylamine, as novel ligands for cerium(III) ions. This work highlights the potential of these compounds in the synthesis of single-phase ceria (CeO2) nanoparticles via thermal decomposition, which could have significant implications for materials science and nanotechnology Veranitisagul et al., 2011.

Eigenschaften

IUPAC Name |

1-(2,4-dimethylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)9(2)6-8/h4-6,11H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBDOKRWYVKYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407058 | |

| Record name | N-(2,4-dimethylbenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylbenzyl)-N-methylamine | |

CAS RN |

766502-85-6 | |

| Record name | N-(2,4-dimethylbenzyl)-N-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

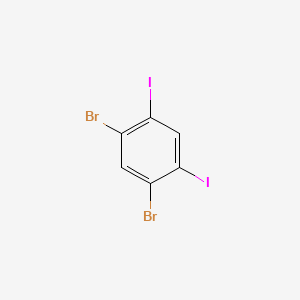

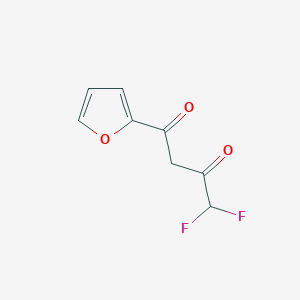

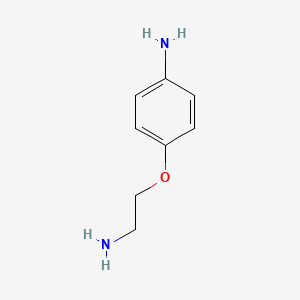

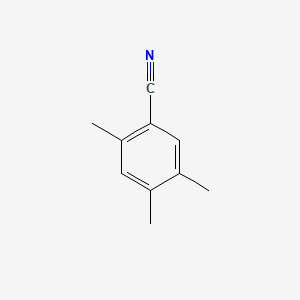

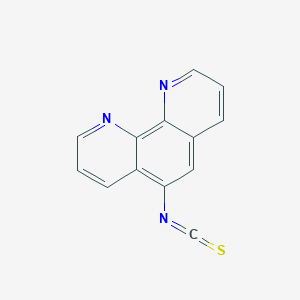

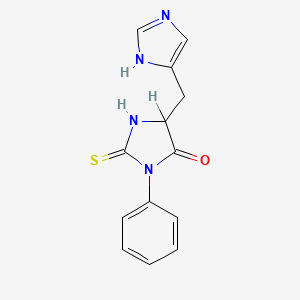

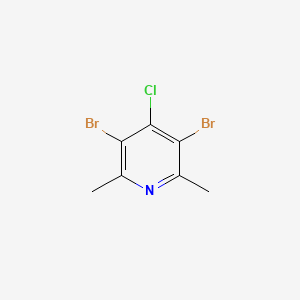

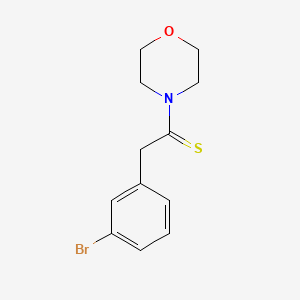

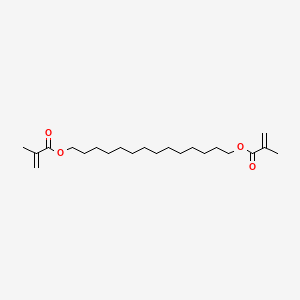

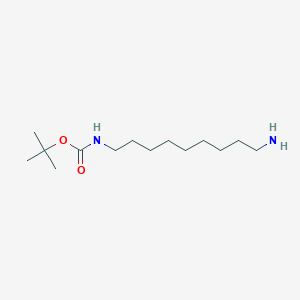

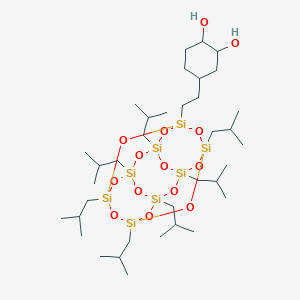

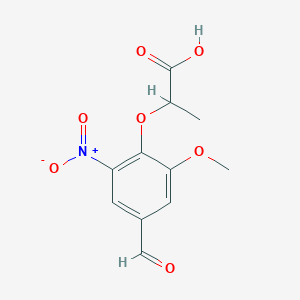

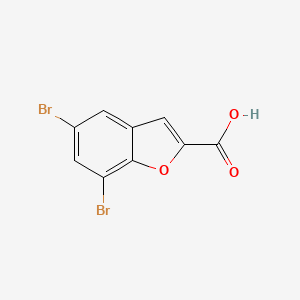

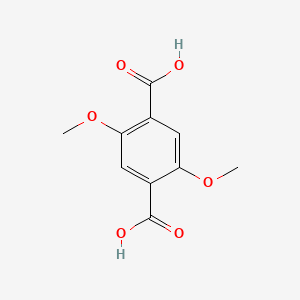

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.